Methyltetrazine-PEG13-acid
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Overview
Description
Methyltetrazine-PEG13-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its bioorthogonal properties, making it highly valuable in various scientific applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG13-acid typically involves the incorporation of methyltetrazine into a PEG chain. The process begins with the preparation of methyltetrazine, which can be synthesized through a series of reactions involving hydrazine derivatives and nitriles. The PEG chain is then attached to the methyltetrazine moiety through etherification reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. Advanced equipment and techniques are employed to maintain consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-PEG13-acid primarily undergoes bioorthogonal reactions, such as the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction is highly specific and rapid, making it suitable for various applications in live-cell imaging and protein labeling .
Common Reagents and Conditions: The iEDDA reaction involves the use of dienophiles, such as trans-cyclooctene, under mild conditions. The reaction is typically carried out in aqueous or organic solvents at room temperature .
Major Products: The major products formed from the iEDDA reaction are stable adducts that can be used for further functionalization or detection in biological systems .
Scientific Research Applications
Methyltetrazine-PEG13-acid has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, enabling targeted protein degradation.
Biology: The compound is employed in live-cell imaging and protein labeling due to its bioorthogonal properties.
Medicine: this compound is used in drug delivery systems and diagnostic imaging.
Industry: It is utilized in the development of advanced materials and bioconjugates.
Mechanism of Action
Methyltetrazine-PEG13-acid exerts its effects through bioorthogonal reactions, specifically the iEDDA reaction. The methyltetrazine moiety reacts with dienophiles to form stable adducts, enabling the visualization and manipulation of biological molecules. This mechanism is highly specific and does not interfere with native biological processes .
Comparison with Similar Compounds
Methyltetrazine-PEG13-acid is unique due to its combination of methyltetrazine and PEG, providing both bioorthogonality and solubility. Similar compounds include:
Methyltetrazinylalanine: A phenylalanine mimic used in protein labeling.
Tetrazine-functionalized dyes: Used in fluorescence imaging.
Other PEG-based PROTAC linkers: Employed in targeted protein degradation.
These compounds share similar bioorthogonal properties but differ in their specific applications and molecular structures.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60N4O15/c1-32-37-39-36(40-38-32)33-2-4-34(5-3-33)55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-35(41)42/h2-5H,6-31H2,1H3,(H,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMHTCMCKYWMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60N4O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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